

In-Depth Technical Guide: CP-481715 Binding Affinity to Human CCR1

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Compound of Interest

Compound Name: CP-481715

Cat. No.: B1669503

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of **CP-481715** to the human C-C chemokine receptor 1 (CCR1). The document details quantitative binding data, the experimental protocols used for its determination, and the associated signaling pathways, offering valuable insights for researchers in inflammation and drug development.

Core Data Presentation: Binding Affinity and Functional Inhibition

CP-481715 is a potent and selective antagonist of human CCR1.^{[1][2]} Its binding and functional inhibition characteristics have been quantified through various assays, the results of which are summarized below.

Parameter	Value (nM)	Assay Type	Cell System	Notes
Kd	9.2	Radioligand Binding	Human CCR1-transfected cells	Represents the equilibrium dissociation constant, a direct measure of binding affinity.[1][2]
IC50	74	125I-labeled CCL3 Displacement	Human CCR1-transfected cells	Concentration required to displace 50% of the radiolabeled natural ligand, CCL3.[1][2]
IC50	210	GTPγS Incorporation	Human CCR1-transfected cells	Measures inhibition of G-protein signaling.[1][2]
IC50	71	Calcium Mobilization	Human CCR1-transfected cells	Measures inhibition of downstream calcium signaling.[1][2]
IC50	55	Monocyte Chemotaxis	Human Monocytes	Measures inhibition of cell migration in response to chemokines.[2]
IC50	54	MMP-9 Release	Not specified	Measures inhibition of matrix metalloproteinase-9 release.[2]

IC50	165	CD11b Up-regulation	Human Whole Blood (Monocytes)	Measures inhibition of an inflammatory marker on monocytes.[2]
IC50	57	Actin Polymerization	Human Whole Blood (Monocytes)	Measures inhibition of cytoskeletal changes required for cell migration. [2]

CP-481715 demonstrates high selectivity, being over 100-fold more selective for CCR1 compared to a panel of other G-protein coupled receptors, including related chemokine receptors.[1][2] It acts as a competitive and reversible antagonist, lacking any intrinsic agonist activity.[2]

Experimental Protocols

The determination of the binding affinity and functional inhibition of **CP-481715** for human CCR1 involves several key experimental methodologies.

Radioligand Displacement Binding Assay

This assay quantifies the ability of a test compound (**CP-481715**) to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the IC50 value of **CP-481715** for human CCR1.

Materials:

- Cells: A cell line stably transfected with and expressing human CCR1.
- Radioligand: 125I-labeled CCL3 (MIP-1 α), a natural ligand for CCR1.
- Test Compound: **CP-481715** at various concentrations.

- Assay Buffer: Appropriate buffer for maintaining physiological conditions.
- Filtration Apparatus: A cell harvester and filter mats (e.g., GF/C) to separate bound from free radioligand.
- Scintillation Counter: To measure radioactivity.

Procedure:

- Cell Preparation: Membranes from CCR1-transfected cells are prepared and protein concentration is determined.
- Assay Setup: In a multi-well plate, cell membranes are incubated with a fixed concentration of 125I-labeled CCL3.
- Compound Addition: Serial dilutions of **CP-481715** are added to the wells to compete for binding.
- Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
- Separation: The incubation is terminated by rapid filtration through filter mats. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data is analyzed to determine the concentration of **CP-481715** that inhibits 50% of the specific binding of 125I-labeled CCL3 (the IC₅₀ value).

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon receptor activation.

Objective: To assess the functional antagonism of **CP-481715** on CCR1 signaling.

Materials:

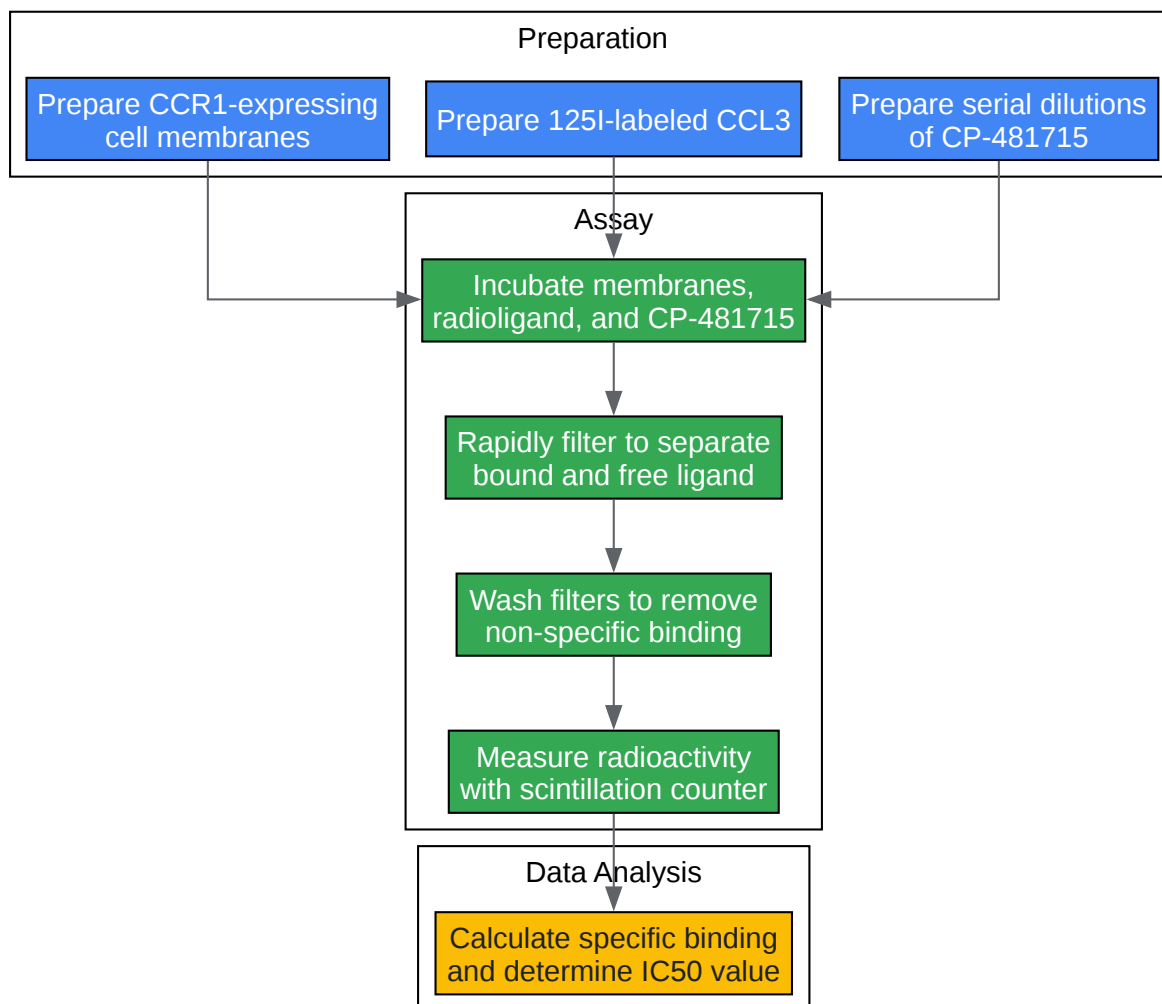
- Cells: CCR1-expressing cells.
- Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM or Fluo-4 AM).
- Agonist: A CCR1 ligand such as CCL3 or CCL5.
- Test Compound: **CP-481715**.
- Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

- Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
- Compound Incubation: The cells are pre-incubated with varying concentrations of **CP-481715**.
- Agonist Stimulation: The cells are then stimulated with a fixed concentration of a CCR1 agonist (e.g., CCL3).
- Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time.
- Data Analysis: The IC₅₀ value is determined as the concentration of **CP-481715** that causes a 50% reduction in the agonist-induced calcium signal.

Visualizations

Experimental Workflow: Radioligand Displacement Assay

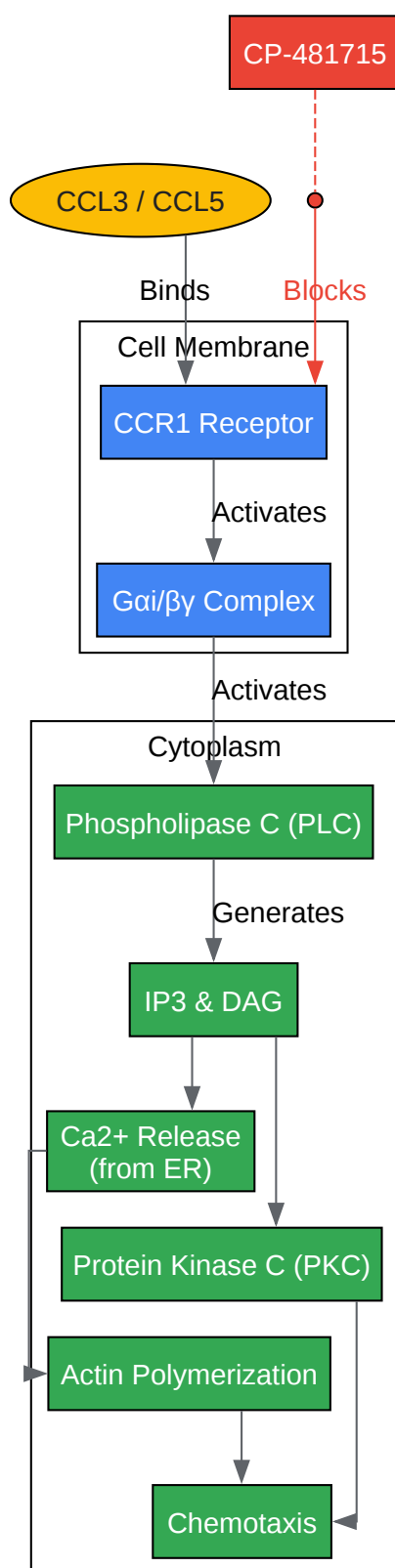


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Caption: Workflow for the Radioligand Displacement Assay.

CCR1 Signaling Pathway and Point of Inhibition

CCR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[3] Ligand binding initiates a signaling cascade that is central to inflammatory cell recruitment.



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Caption: CCR1 Signaling Pathway and **CP-481715** Inhibition.

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